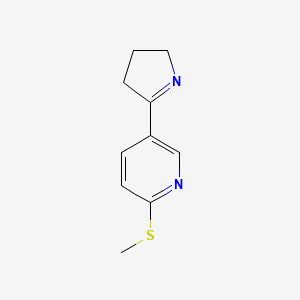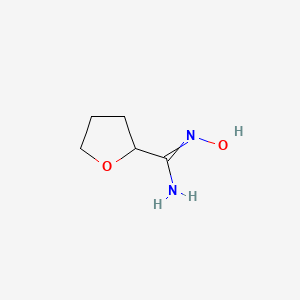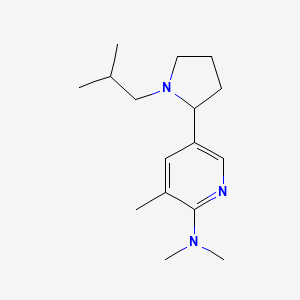
1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride typically involves the reaction of cyclopropylamine with 1H-1,2,4-triazole-3-propanamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and antifungal properties.
Agrochemicals: The compound is used in the synthesis of herbicides, fungicides, and insecticides.
Material Science: It serves as a precursor for the production of new functional materials such as polymers and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1H-1,2,4-Triazol-3-amine: This compound has similar structural features but lacks the cyclopropyl group.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: Another similar compound with a methyl group instead of a cyclopropyl group.
Uniqueness: 1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to molecular targets and improve its stability .
Propiedades
Fórmula molecular |
C8H15ClN4 |
|---|---|
Peso molecular |
202.68 g/mol |
Nombre IUPAC |
3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c9-5-1-2-7-10-8(12-11-7)6-3-4-6;/h6H,1-5,9H2,(H,10,11,12);1H |
Clave InChI |
NBGDYPGJMLURQN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NNC(=N2)CCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-Hydroxy-4-[1-hydroxy-2-(propan-2-ylamino)butyl]phenyl] methanesulfonate](/img/structure/B11820509.png)
![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)
![Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester](/img/structure/B11820518.png)


![(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B11820532.png)


